REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[Ni:19].[O-:20][O-:21].[OH:1][CH2:2][CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=[C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[CH3:15]>>[O:1]=[CH:2][CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=[C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ni]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][O-]
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Name
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CCOC(=O)C(C)=CC=CC(C)=CCO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)=CC=CC(C)=CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)=CC=CC(C)=CC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |